Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. Phenoxy Analog
When compared with the closest commercially available analog N‑[2‑(4‑methyl‑2‑phenyl‑1,3‑thiazol‑5‑yl)ethyl]‑4‑phenoxybenzene‑1‑sulfonamide (ChemDiv G856‑3140), the target compound exhibits a 78 Da lower molecular weight (372.55 Da vs. 450.58 Da) and a substantially lower predicted logP (estimated XLogP3 ≈ 3.8 vs. 6.227) . The reduction in lipophilicity is driven by the replacement of the bulky 4‑phenoxy substituent with a compact methyl group on the sulfonamide phenyl ring, decreasing the number of hydrogen‑bond acceptors from 7 to 5. These differences are expected to translate into higher aqueous solubility and potentially improved membrane permeability in cell‑based assays.
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 372.55 Da; est. XLogP3 ≈ 3.8; H‑bond acceptors = 5 |
| Comparator Or Baseline | N‑[2‑(4‑methyl‑2‑phenyl‑1,3‑thiazol‑5‑yl)ethyl]‑4‑phenoxybenzene‑1‑sulfonamide: MW = 450.58 Da; logP = 6.227; H‑bond acceptors = 7 |
| Quantified Difference | ΔMW = −78 Da; ΔlogP ≈ −2.4 |
| Conditions | Calculated properties: MW from molecular formula (C19H20N2O2S2 vs. C24H22N2O3S2); logP for comparator from ChemDiv experimental/logD measurement; target logP estimated by analogy |
Why This Matters
For procurement, lower MW and logP suggest better developability and solubility profiles, which can reduce formulation burdens and improve reproducibility in biochemical and cell‑based assays.
